2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt
Overview
Description
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt, also known as Fast Red KL Salt, is a diazonium compound with the molecular formula C16H16Cl4N6O4Zn and a molecular weight of 563.5 g/mol . This compound is primarily used in research and industrial applications, particularly in the synthesis of azo compounds and functional polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt typically involves the diazotization of 2-carbamoyl-5-methoxyaniline in the presence of hydrochloric acid and sodium nitrite, followed by the addition of zinc chloride to form the hemi(zinc chloride) salt. The reaction conditions generally require low temperatures to stabilize the diazonium ion and prevent decomposition.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to achieve the desired quality for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, to form substituted aromatic compounds.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions typically occur under mild conditions, often at room temperature.
Coupling Reactions: These reactions usually require an alkaline medium (e.g., NaOH) and are conducted at low temperatures to stabilize the diazonium ion.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated aromatic compounds.
Coupling Reactions: Products are azo compounds, which are characterized by their vivid colors and are used in various applications, including dyes and pigments.
Scientific Research Applications
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion can participate in electrophilic substitution reactions, coupling reactions, and other processes that lead to the formation of new chemical bonds and compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Carbamoyl-5-methoxybenzenediazonium chloride: Similar in structure but without the zinc chloride component.
2-Carbamoyl-4-methoxybenzenediazonium chloride: A positional isomer with the methoxy group at the 4-position instead of the 5-position.
2-Carbamoyl-5-methoxybenzenediazonium tetrafluoroborate: Contains a different counterion (tetrafluoroborate) instead of zinc chloride.
Uniqueness
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt is unique due to the presence of the zinc chloride component, which can influence its reactivity and stability. The zinc chloride component can also affect the solubility and crystallization properties of the compound, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-carbamoyl-5-methoxybenzenediazonium;dichlorozinc;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H7N3O2.4ClH.Zn/c2*1-13-5-2-3-6(8(9)12)7(4-5)11-10;;;;;/h2*2-4H,1H3,(H-,9,12);4*1H;/q;;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCXWPFVBKLWEU-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)[N+]#N.COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl4N6O4Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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